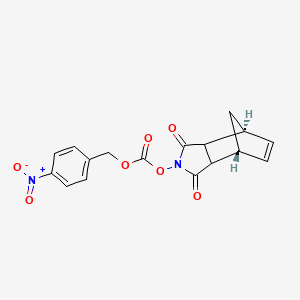
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Vue d'ensemble
Description
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (4-DMATFMB) is an aromatic aldehyde compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. 4-DMATFMB has been studied for its potential use in a variety of fields such as drug discovery, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in a variety of scientific research fields. It has been used as a synthetic intermediate in the synthesis of other compounds such as pyridinium salts and amides. It has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme tyrosinase. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in the synthesis of novel drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, which is responsible for the production of melanin.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase in vitro, suggesting that it may have an effect on the nervous system. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, suggesting that it may have an effect on skin pigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments include its availability and low cost. Additionally, the compound is soluble in water and ethanol, making it easy to handle and store. The main limitation of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict its effects on biological systems.
Orientations Futures
There are a number of potential future directions for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde research. These include further studies of its mechanism of action, its effects on biological systems, and its potential use in the synthesis of novel drugs and drug delivery systems. Additionally, further studies of its potential use in organic synthesis and biochemistry could lead to the development of new compounds with useful applications.
Propriétés
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBFCOLHAXXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)


![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)




![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)